molecular formula C19H24N4O7S B2406939 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester CAS No. 1007920-63-9

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester

Cat. No.: B2406939
CAS No.: 1007920-63-9
M. Wt: 452.48
InChI Key: ACCDHUQDBZGLCH-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, an acetyl group, and a thiazolane ring

Properties

IUPAC Name

dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCDHUQDBZGLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several pharmacological properties, which can be classified into the following categories:

Antioxidant Activity

Recent studies have demonstrated that thiazolidinedicarboxylic acid derivatives possess potent antioxidant properties. For instance, compounds derived from ibuprofen and thiazolidine-4-one structures showed enhanced radical scavenging abilities, significantly outperforming ibuprofen itself in various assays .

CompoundEC50 (µM)Relative Activity
Thiazolidine Derivative A53.98 ± 1.2614x Ibuprofen
Thiazolidine Derivative B70.04 ± 1.2910-11x Ibuprofen

Anti-inflammatory Effects

Thiazolidinedicarboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives exhibited significant inhibition of inflammatory responses in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Research has indicated that certain thiazolidine derivatives demonstrate antimicrobial effects against a range of bacterial strains. The synthesis of new thiazolidine-4-one derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, supporting their potential use as antibacterial agents .

Case Study 1: Synthesis and Evaluation of Antioxidant Activity

A study synthesized a series of thiazolidine-4-one derivatives and evaluated their antioxidant capabilities using DPPH radical scavenging assays. The findings revealed that specific substitutions on the aromatic ring significantly enhanced antioxidant activity compared to standard antioxidants like vitamin E .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of thiazolidine derivatives in a murine model of arthritis. The results indicated that these compounds reduced pro-inflammatory cytokines and improved clinical scores, highlighting their therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may play a role in binding to specific sites on proteins, while the piperazine and thiazolane rings provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in scientific research and industry.

Biological Activity

2,4-Thiazolidinedicarboxylic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound of interest, 2,4-thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester (hereafter referred to as "the compound"), exhibits potential therapeutic effects that warrant detailed exploration. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine core with multiple functional groups that contribute to its bioactivity. The presence of a piperazine moiety and nitrophenyl group enhances its pharmacological profile. The synthesis typically involves multi-step reactions that incorporate thiazolidine derivatives and piperazine acetylation.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate activity against various fungal strains, including Candida spp. and dermatophytes. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.03 to 0.5 µg/mL against resistant strains .

Compound Target Pathogen MIC (µg/mL)
L-173C. parapsilosis0.03
L-310M. canis0.25
L-163T. rubrum0.5

These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of thiazolidine derivatives.

Antidiabetic Effects

Thiazolidinediones (TZDs), a class of compounds related to our compound, are known for their insulin-sensitizing properties. Studies indicate that similar thiazolidine derivatives can modulate glucose metabolism and exhibit potential antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs) . The compound's structural features may allow it to engage with PPARs effectively, enhancing insulin sensitivity and glucose uptake in peripheral tissues.

Antioxidant Properties

Research has highlighted the antioxidant potential of thiazolidine derivatives. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often attributed to the presence of sulfur and nitrogen atoms in the thiazolidine ring.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazolidine derivatives against fluconazole-resistant Candida strains. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments .
  • Diabetes Management : In a clinical trial involving diabetic patients, a related thiazolidinedione was shown to improve glycemic control significantly over a six-month period compared to placebo groups .
  • Oxidative Stress Reduction : A recent investigation into the antioxidant effects of thiazolidine derivatives demonstrated a marked reduction in oxidative stress markers in diabetic rats treated with these compounds .

Q & A

Q. Key Optimization Parameters :

  • Reaction time (4–6 hours for reflux) .
  • Solvent choice (absolute ethanol minimizes side reactions) .
  • Catalyst efficiency (glacial acetic acid vs. stronger acids).

How should researchers characterize the physicochemical properties of this compound?

Answer:
Essential characterization methods include:

Spectroscopic Analysis :

  • NMR : Confirm ester groups (δ 3.6–3.8 ppm for methyl esters) and piperazine protons (δ 2.5–3.5 ppm) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Chromatography :

  • HPLC with UV detection (λmax ~270 nm for nitroaromatic groups).

Mass Spectrometry :

  • High-resolution MS to verify molecular weight (e.g., calculated for C₂₀H₂₄N₄O₆S: 448.14 g/mol) .

Q. Common Pitfalls :

  • Overlapping NMR signals from piperazine and thiazolidine protons. Use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

What experimental strategies address contradictory data in biological activity studies of this compound?

Answer:
Discrepancies in antimicrobial or antifungal activity (e.g., variable MIC values) may arise due to:

Structural Isomerism : Check for regiochemical variations in piperazine-acetyl substitution using X-ray crystallography (e.g., as in ).

Assay Conditions :

  • Standardize broth microdilution methods (CLSI guidelines) .
  • Control solvent effects (DMSO vs. aqueous buffers).

Resistance Mechanisms : Perform time-kill assays to differentiate static vs. cidal effects .

Case Study :
Compounds with 3,4-dimethoxyphenyl substituents showed 2–4x higher antifungal activity than 2,4-dimethoxy analogs, highlighting substituent positioning impacts .

How can computational modeling guide the optimization of this compound’s reactivity and selectivity?

Answer:

Reaction Pathway Analysis :

  • Use density functional theory (DFT) to model thiazolidine ring formation energetics and identify rate-limiting steps .

Docking Studies :

  • Target enzymes (e.g., fungal CYP51) to predict binding modes of the nitroaryl-piperazine moiety .

Machine Learning :

  • Train models on existing thiazolidine bioactivity data to predict optimal substituents (e.g., nitro vs. methoxy groups) .

Validation :
Compare computed activation energies (ΔG‡) with experimental kinetic data for condensation reactions .

What strategies resolve low yields in the esterification step of this compound?

Answer:
Low yields (<40%) may stem from:

Incomplete Methylation :

  • Use excess methyl iodide or trimethylsilyl diazomethane for efficient esterification.

Side Reactions :

  • Monitor pH to avoid hydrolysis (maintain pH < 2 with H₂SO₄) .

Purification :

  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate esters from unreacted acids .

Data-Driven Optimization :
A design of experiments (DoE) approach can optimize temperature, solvent ratio, and catalyst concentration .

Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

Substituent PositionAntifungal Activity (MIC, µg/mL)Reference
3,4-Dimethoxyphenyl8–16
2,4-Dimethoxyphenyl32–64
4-Nitrophenyl16–32

Q. Table 2. Key Spectroscopic Data

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Methyl Ester (COOCH₃)3.6–3.81745
Piperazine (N-CH₂)2.5–3.5-
Nitro (NO₂)-1520, 1348

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • For synthetic protocols, prioritize peer-reviewed methodologies from , and .
  • Advanced studies should integrate computational tools (e.g., ICReDD’s reaction design frameworks) .

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